methyl 4-({[4-(2,4-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate
Description
Methyl 4-({[4-(2,4-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is a heterocyclic compound featuring a fused imidazo[4,5-c]pyridine core substituted with a 2,4-difluorophenyl group and a methyl ester-linked butanoate side chain. This structure confers unique physicochemical and biological properties, making it a candidate for pharmacological studies, particularly in kinase inhibition or GPCR modulation.
Properties
Molecular Formula |
C18H20F2N4O3 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
methyl 4-[[4-(2,4-difluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanoate |
InChI |
InChI=1S/C18H20F2N4O3/c1-27-15(25)3-2-7-21-18(26)24-8-6-14-16(23-10-22-14)17(24)12-5-4-11(19)9-13(12)20/h4-5,9-10,17H,2-3,6-8H2,1H3,(H,21,26)(H,22,23) |
InChI Key |
FMALJWXCMCTJDK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCNC(=O)N1CCC2=C(C1C3=C(C=C(C=C3)F)F)N=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[4-(2,4-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate typically involves multiple steps:
Formation of the imidazo[4,5-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the difluorophenyl group: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, using a difluorophenyl boronic acid or ester.
Attachment of the butanoate ester: This can be done through esterification reactions using butanoic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[4-(2,4-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Methyl 4-({[4-(2,4-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its biological activity and potential therapeutic effects.
Medicine: It may have potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl 4-({[4-(2,4-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of imidazo[4,5-c]pyridine derivatives. Key structural analogues include:
- Methyl 4-({[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate: Differs in the substitution pattern (3-chloro-4-fluorophenyl vs. 2,4-difluorophenyl), altering electronic and steric properties .
- Unsubstituted imidazo[4,5-c]pyridines : Lack fluorinated or chlorinated aryl groups, resulting in reduced lipophilicity and metabolic stability.
Table 1: Structural and Electronic Comparison
Notes: LogP values derived from computational models (B3LYP/6-31G) .*
Physicochemical Properties
The 2,4-difluorophenyl group enhances lipophilicity (LogP ~2.8) compared to non-fluorinated analogues, favoring membrane permeability. However, the chloro-fluoro analogue exhibits higher LogP (3.2) due to chlorine’s greater hydrophobicity . The ester moiety in the target compound improves aqueous solubility (≈15 µM) relative to carboxylic acid derivatives, which often suffer from poor bioavailability .
Spectroscopic and Computational Analysis
Density Functional Theory (DFT) studies (B3LYP/6-31*G) predict NMR chemical shifts with high accuracy for such compounds. For example:
Table 2: Experimental vs. Theoretical $^{13}\text{C}$-NMR Shifts (ppm)
| Carbon Position | Target Compound (Exp.) | Target Compound (Calc.) | 3-Chloro-4-F Analogue (Exp.) |
|---|---|---|---|
| C=O (Ester) | 170.2 | 169.8 | 171.1 |
| Imidazo C2 | 148.5 | 148.1 | 149.3 |
Discrepancies (<0.5 ppm) validate computational models for structural elucidation .
Biological Activity
Methyl 4-({[4-(2,4-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a difluorophenyl group and an imidazopyridine moiety. Its molecular formula is , with a molecular weight of approximately 351.35 g/mol. The structural complexity suggests potential interactions with various biological targets.
Biological Activity
1. Anticancer Activity
Research has demonstrated that derivatives of imidazopyridines exhibit notable anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. A study indicated that related imidazo[4,5-c]pyridine compounds displayed IC50 values in the low micromolar range against breast cancer and colon cancer cell lines .
2. Antimicrobial Activity
The compound's imidazo[4,5-c]pyridine scaffold is associated with antimicrobial properties. Similar derivatives have been tested for their efficacy against Gram-positive and Gram-negative bacteria. For example, compounds with analogous structures demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL .
3. Mechanism of Action
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cellular proliferation and survival.
- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells .
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a related imidazopyridine derivative on human colorectal carcinoma cells (HCT116). The compound exhibited an IC50 value of 6.2 µM, indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antibacterial Action
Another investigation focused on the antibacterial properties of structurally similar compounds against Pseudomonas aeruginosa. The results showed that certain derivatives had MIC values significantly lower than conventional antibiotics like ampicillin .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
